![molecular formula C18H17F3N2O2 B15174356 1,3-Benzenediol, 4-[2-butyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B15174356.png)
1,3-Benzenediol, 4-[2-butyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-
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Overview
Description
1,3-Benzenediol, 4-[2-butyl-7-(trifluoroMethyl)-2H-indazol-3-yl]- is a complex organic compound that features a benzenediol core substituted with a butyl group and a trifluoromethyl-indazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 4-[2-butyl-7-(trifluoroMethyl)-2H-indazol-3-yl]- typically involves multi-step organic reactions. The initial steps often include the preparation of the indazole moiety, followed by its attachment to the benzenediol core. Common reagents used in these reactions include butyl halides, trifluoromethylating agents, and various catalysts to facilitate the formation of the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving high temperatures and pressures to drive the reactions to completion .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediol, 4-[2-butyl-7-(trifluoroMethyl)-2H-indazol-3-yl]- undergoes various chemical reactions, including:
Oxidation: The benzenediol core can be oxidized to form quinones.
Reduction: The indazole moiety can be reduced under specific conditions.
Substitution: Halogenation and other substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The conditions vary depending on the desired reaction, often requiring specific solvents and temperatures .
Major Products Formed
The major products formed from these reactions include various substituted benzenediols and indazoles, which can be further functionalized for specific applications .
Scientific Research Applications
1,3-Benzenediol, 4-[2-butyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-, a chemical compound with the molecular formula C18H17F3N2O2 and a molecular weight of approximately 350.3 g/mol, has diverse potential applications due to its unique combination of functional groups. The presence of a benzene ring, a trifluoromethyl group, and an indazole moiety contributes to its distinct chemical reactivity and potential biological activities.
General Properties and Reactivity
The compound features a benzene ring substituted at the 4-position with a 2-butyl-7-(trifluoromethyl)-2H-indazol-3-yl group. The trifluoromethyl group enhances lipophilicity and alters pharmacological profiles compared to other derivatives. The chemical reactivity of 1,3-benzenediol derivatives generally involves electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl groups. The trifluoromethyl group can also influence reactivity by stabilizing negative charges through resonance or inductive effects.
Potential Applications
The applications of 1,3-Benzenediol, 4-[2-butyl-7-(trifluoroMethyl)-2H-indazol-3-yl]- are diverse and may include:
- Pharmaceutical Research: Due to the structural components of the compound, there is potential therapeutic applications.
- Agrochemicals: Synthesis of pesticides or herbicides.
- Material Science: As a component in polymers or dyes.
- Catalysis: Employment as a ligand or catalyst in chemical reactions.
Synthesis
The synthesis of 1,3-benzenediol, 4-[2-butyl-7-(trifluoroMethyl)-2H-indazol-3-yl]- may involve several steps:
- Indazole Formation : Constructing the indazole ring system, potentially through cyclization reactions.
- Suzuki or Stille Coupling : Introduction of the benzenediol substituent via metal-catalyzed cross-coupling reactions.
- Hydroxyl Protection/Deprotection : Protection of the hydroxyl groups during synthesis, followed by deprotection to yield the final benzenediol product.
Interaction Studies
Studies on interaction profiles for compounds like 1,3-benzenediol derivatives often focus on their binding affinities to various biological targets, including enzymes and receptors. Key areas for interaction studies may include:
- Receptor Binding Assays: Assessing the compound's affinity for specific receptors.
- Enzyme Inhibition Studies: Evaluating the compound's ability to inhibit enzyme activity.
- Cellular Pathway Analysis: Investigating how the compound interacts with cellular pathways.
- Molecular Docking: Computational studies to predict binding modes and affinities.
Structural Variations
- 1,3-Benzenediol, 4-[2-(3-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- : This compound contains a butenyl substituent instead of butyl.
- 1,3-Benzenediol, 4-[2-methyl-7-(trifluoroMethyl)-2H-indazol-3-yl]- : This variation features a methyl group instead of butyl.
- 1,3-Benzenediol, 4-[2-(phenyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- : The phenyl substituent adds complexity to this compound.
Antimicrobial Research
Mechanism of Action
The mechanism of action of 1,3-Benzenediol, 4-[2-butyl-7-(trifluoroMethyl)-2H-indazol-3-yl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole moiety is known to bind to various biological targets, modulating their activity and leading to the compound’s observed effects. The pathways involved often include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,3-benzenediol: Known for its apoptotic and anti-angiogenesis effects.
Indole derivatives: Exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
1,3-Benzenediol, 4-[2-butyl-7-(trifluoroMethyl)-2H-indazol-3-yl]- is unique due to its combination of a benzenediol core with a trifluoromethyl-indazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
1,3-Benzenediol, 4-[2-butyl-7-(trifluoroMethyl)-2H-indazol-3-yl]- is a synthetic compound characterized by a unique combination of functional groups that may confer distinct biological activities. This compound is notable for its structural features, including a hydroxyl group and a trifluoromethyl group, which influence its chemical reactivity and potential therapeutic applications.
- Molecular Formula : C18H17F3N2O2
- Molecular Weight : 350.3 g/mol
- Structure : The compound consists of a benzene ring substituted at the 4-position with a 2-butyl-7-(trifluoromethyl)-2H-indazol-3-yl group. The trifluoromethyl group enhances lipophilicity and alters pharmacological profiles compared to other derivatives .
Biological Activity Overview
Research into the biological activity of compounds similar to 1,3-benzenediol derivatives suggests various therapeutic potentials, including:
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains.
- Anticancer Properties : Some indazole derivatives exhibit cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
- Enzyme Inhibition : Investigations into binding affinities suggest that these compounds may interact with key enzymes and receptors involved in various biological pathways.
Anticancer Activity
A study exploring the effects of indazole derivatives demonstrated that compounds structurally related to 1,3-benzenediol could inhibit tumor growth in vitro. Specifically, one derivative showed an IC50 value of 12 µM against human breast cancer cells, indicating significant cytotoxicity.
Enzyme Interaction Studies
Research has focused on the interaction profiles of similar compounds with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, a structurally analogous compound was found to inhibit AChE with an IC50 value of 8.80 µM, highlighting the potential for developing cholinesterase inhibitors from this class of compounds .
Comparative Analysis
The following table summarizes key structural features and biological activities of related compounds:
Compound Name | Molecular Formula | Biological Activity | Unique Features |
---|---|---|---|
1,3-Benzenediol, 4-[2-butyl-7-(trifluoroMethyl)-2H-indazol-3-yl]- | C18H17F3N2O2 | Potential anticancer and antimicrobial activity | Trifluoromethyl group enhances lipophilicity |
1,3-Benzenediol, 4-[2-(phenyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- | C18H17F3N2O2 | Moderate enzyme inhibition | Phenyl substituent adds complexity |
1,3-Benzenediol, 4-[2-methyl-7-(trifluoroMethyl)-2H-indazol-3-yl]- | C18H17F3N2O2 | Antimicrobial activity | Methyl group instead of butyl |
The proposed mechanisms through which these compounds exert their biological effects include:
- Electrophilic Aromatic Substitution : The presence of hydroxyl groups facilitates electrophilic aromatic substitution reactions.
- Binding Affinity Modulation : The trifluoromethyl group may stabilize negative charges through resonance or inductive effects, influencing binding affinities to biological targets.
Properties
Molecular Formula |
C18H17F3N2O2 |
---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
4-[2-butyl-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C18H17F3N2O2/c1-2-3-9-23-17(12-8-7-11(24)10-15(12)25)13-5-4-6-14(16(13)22-23)18(19,20)21/h4-8,10,24-25H,2-3,9H2,1H3 |
InChI Key |
LWFLZPNDEJMODJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C2C=CC=C(C2=N1)C(F)(F)F)C3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
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